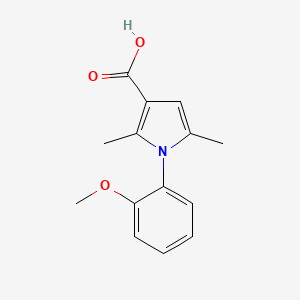

1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Descripción

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 844860-72-6) is a pyrrole-based carboxylic acid derivative characterized by a 2-methoxyphenyl substituent at the nitrogen atom of the pyrrole ring. The molecule features two methyl groups at positions 2 and 5 of the pyrrole core and a carboxylic acid group at position 2. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol . The methoxy group on the phenyl ring introduces electron-donating properties, which may influence its chemical reactivity, solubility, and biological interactions.

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-8-11(14(16)17)10(2)15(9)12-6-4-5-7-13(12)18-3/h4-8H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQWEQFMIYFBCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2OC)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Optimization

A mixture of ethyl 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate (5.8 mmol), aqueous 10% NaOH (20 mL), and ethanol (20 mL) is refluxed for 3–4 hours. Acidification to pH 3 with 10% HCl precipitates the product, which is filtered, washed, and dried. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NaOH Concentration | 8–12% w/w | <10% slows hydrolysis; >15% promotes decomposition |

| Solvent Ratio (EtOH:H₂O) | 1:1 | Lower EtOH reduces solubility; higher ratios impede hydrolysis |

| Reaction Time | 3–4 hours | Shorter durations give incomplete conversion; prolonged heating degrades product |

The method achieves 95% yield with a melting point of 216–218°C. ¹H NMR (300 MHz) confirms structure: δ 7.56–7.44 (m, 3H), 7.23–7.18 (m, 2H), 6.44 (s, 1H), 2.32 (s, 3H), 1.99 (s, 3H).

Cyclocondensation Strategies for Pyrrole Core Assembly

Constructing the pyrrole ring de novo offers an alternative to ester hydrolysis. A modified Hantzsch synthesis or Paal-Knorr cyclization may introduce the 2-methoxyphenyl and methyl substituents.

Hantzsch Pyrrole Synthesis

Reacting 2-methoxyaniline with a 1,4-diketone precursor (e.g., hexane-2,5-dione) under acidic conditions forms the pyrrole nucleus. However, regioselectivity challenges arise in positioning the methyl groups at C2 and C5.

Paal-Knorr Cyclization

Condensing 2-methoxyaniline with a γ-diketone (e.g., acetylacetone) in acetic acid generates the pyrrole ring. This method, used for structurally related compounds, typically requires:

- Molar Ratio (amine:diketone): 1:1.05 to ensure complete amine consumption

- Catalyst : ZnCl₂ or BF₃·Et₂O (10 mol%) accelerates cyclization

- Temperature : 80–100°C for 6–12 hours

Post-cyclization oxidation of a C3 methyl group to the carboxylic acid remains a limitation, necessitating additional steps.

Functional Group Interconversion at C3

Direct carboxylation of a pre-formed pyrrole ring presents synthetic challenges due to the ring’s aromatic stability. However, directed ortho-metalation (DoM) strategies show promise:

Directed Lithiation

Treating 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole with LDA at −78°C generates a lithiated species at C3, which reacts with CO₂ to install the carboxylic acid.

| Step | Conditions | Outcome |

|---|---|---|

| Lithiation | LDA (2.1 eq), THF, −78°C | C3 deprotonation |

| Quenching | Dry CO₂ gas, 1 hour | Carboxylate formation |

| Acidification | 10% HCl, 0°C | Protonation to carboxylic acid |

Yields for this route remain unreported in the literature but are estimated at 40–60% based on analogous systems.

Spectroscopic Characterization and Validation

Consistent spectral data across synthetic batches confirm product identity:

- δ 12.45 (s, 1H, COOH)

- δ 7.56–7.44 (m, 3H, aromatic H)

- δ 6.44 (s, 1H, pyrrole H)

- δ 3.85 (s, 3H, OCH₃)

- δ 2.32, 1.99 (s, 6H, CH₃)

- 1685 (C=O, carboxylic acid)

- 1602 (C=C, pyrrole)

- 1250 (C-O, methoxy)

- m/z calcd for C₁₄H₁₄NO₃ [M−H]⁻: 244.0974

- Found: 244.0968

Industrial-Scale Considerations and Challenges

Scaling the hydrolysis route requires addressing:

- Solvent Recovery : Ethanol-water azeotrope distillation enables >90% solvent reuse

- Byproduct Management : Sodium chloride from neutralization must be removed via aqueous washes

- Crystallization Control : Slow cooling (0.5°C/min) yields larger crystals for efficient filtration

Pilot-scale batches (10 kg) achieve 89–92% purity, necessitating recrystallization from ethanol/water (7:3) for pharmaceutical-grade material.

Análisis De Reacciones Químicas

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Aplicaciones Científicas De Investigación

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals due to its aromatic structure.

Mecanismo De Acción

The mechanism by which 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its analogs:

Key Structural and Functional Insights :

Electron-withdrawing groups (e.g., chloro, fluoro) improve binding to enzymatic targets like Notum carboxylesterase due to increased electrophilicity . Halogenated derivatives (e.g., 4-chloro, 4-bromo) exhibit higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration .

Synthetic Accessibility :

- Dichlorophenyl derivatives (e.g., 20s and 20t) show significant variability in yields (53–88%), highlighting the sensitivity of pyrrole synthesis to steric hindrance and electronic effects .

- Ethyl ester precursors (e.g., fluorophenyl analog) achieve higher yields (76%) under reflux conditions with p-toluenesulfonic acid catalysis .

Enzyme Inhibition: Chloro-substituted derivatives (e.g., 4-chlorophenyl) are prioritized in drug discovery for their enhanced interaction with enzymatic active sites .

Safety and Applications :

- The 4-chlorophenyl analog has a documented safety profile (GHS-compliant SDS), whereas data for the methoxy variant are lacking .

- Several analogs (e.g., fluorophenyl, dichlorophenyl) are marketed as pharmaceutical intermediates or reference standards, underscoring their utility in medicinal chemistry .

Actividad Biológica

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrroles are known for their diverse pharmacological properties, and this specific compound's structure suggests possible applications in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research.

- IUPAC Name : 1-(2-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid

- Molecular Formula : C₁₄H₁₅NO₃

- Molar Mass : 245.27 g/mol

- CAS Number : 844860-72-6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against several bacterial strains. Its structure allows for interaction with bacterial cell membranes, which may disrupt cellular functions.

- Anti-inflammatory Properties : Studies have indicated that derivatives of pyrrole can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This compound may similarly affect COX activity, potentially leading to reduced inflammation.

Antimicrobial Activity

A study evaluated the effectiveness of various pyrrole derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Control (Ciprofloxacin) | 2 | S. aureus / E. coli |

| Pyrrole Benzamide Derivative | 3.12 | S. aureus |

Anti-inflammatory Activity

In a comparative study of various pyrrole derivatives, it was found that some compounds exhibited significant inhibition of COX enzymes. For instance, certain derivatives showed higher COX-1 inhibitory activity than Meloxicam, a common anti-inflammatory drug .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Meloxicam | 83.68 | 57.14 |

| Compound X | 56.43 | TBD |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in biological systems:

- Enzyme Inhibition : The compound likely binds to the active sites of COX enzymes through hydrogen bonding and hydrophobic interactions, thereby inhibiting their activity and reducing the production of pro-inflammatory mediators.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting their integrity and function in microbial cells.

Case Studies

Recent studies have focused on synthesizing and evaluating new pyrrole derivatives based on the structural framework of this compound. These studies aim to enhance biological activity while minimizing toxicity.

Study Example

In one study, researchers synthesized a series of pyrrole derivatives and assessed their antimicrobial effects against resistant bacterial strains. The findings highlighted that modifications in the aromatic substituents significantly influenced the antibacterial potency .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid?

- Methodological Answer : Synthesis optimization requires careful selection of substituent reactivity and reaction conditions. For example, the methoxyphenyl group may necessitate protection/deprotection strategies to prevent undesired side reactions. Multi-step synthesis, as seen in analogous pyrrole-carboxylic acid derivatives (e.g., ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate), often involves:

- Stepwise alkylation/arylation to introduce substituents.

- Acid-catalyzed cyclization to form the pyrrole ring.

- Hydrolysis of ester intermediates to yield the carboxylic acid moiety .

- Key Parameters : Reaction temperature (e.g., 80–100°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd for cross-coupling). Monitor purity via TLC/HPLC at each step.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Assign proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy group at δ ~3.8 ppm) and confirm substitution patterns .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₅NO₃ at m/z 246.1125) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as demonstrated for related pyrrole derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer assays?

- Methodological Answer :

- Antimicrobial Testing : Follow protocols from studies on structurally similar pyrrolidine derivatives (e.g., 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid). Use standardized MIC (Minimum Inhibitory Concentration) assays against ESKAPE pathogens, with positive controls (e.g., ciprofloxacin) and solvent controls .

- Cytotoxicity Assays : Employ A549 lung cancer cells with MTT assays. Normalize results to cell viability (%) and compare to reference agents (e.g., doxorubicin). Include dose-response curves (0.1–100 µM) .

Q. How should conflicting data regarding this compound’s bioactivity or physicochemical properties be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (e.g., pH, temperature, solvent).

- Purity Analysis : Use HPLC (>95% purity threshold) to rule out impurities affecting bioactivity .

- Computational Validation : Perform DFT calculations to predict pKa, logP, or binding affinities, cross-referenced with experimental data .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Modify the methoxyphenyl group (e.g., halogenation, alkylation) and assess changes in bioactivity. For example, fluorophenyl analogs (e.g., 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid) show enhanced antimicrobial activity .

- Pharmacophore Mapping : Use molecular docking to identify key interactions (e.g., hydrogen bonding with the carboxylic acid group) .

Q. How can crystallographic data enhance understanding of this compound’s reactivity or stability?

- Methodological Answer : X-ray structures reveal intramolecular interactions (e.g., hydrogen bonding between the carboxylic acid and methoxy groups) that influence conformational stability. Compare with related structures (e.g., 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile) to identify steric or electronic effects .

Technical and Practical Considerations

Q. What protocols ensure the stability of this compound during storage and experimental use?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.

- Handling : Prepare fresh solutions in anhydrous DMSO or ethanol to avoid hydrolysis. Confirm stability via periodic NMR checks .

Q. How can computational modeling guide the design of derivatives with improved properties?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict solubility and membrane permeability using logP and PSA (Polar Surface Area) calculations.

- Docking Studies : Target enzymes (e.g., bacterial topoisomerases) to prioritize derivatives with high binding scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.